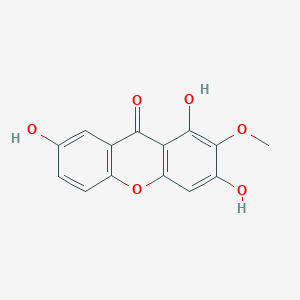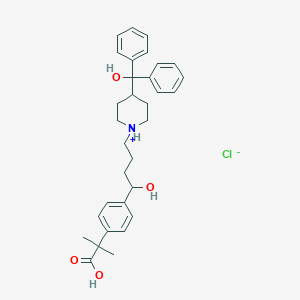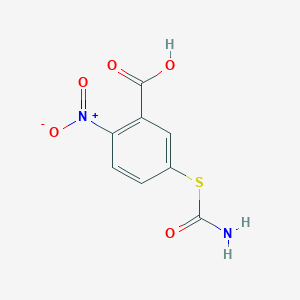
2-Nitro-5-carbamylthiobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-carbamylthiobenzoic acid (NTCB) is a sulfhydryl-specific reagent that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. NTCB is commonly used to modify proteins and peptides for biochemical and biophysical studies.
Mechanism of Action
2-Nitro-5-carbamylthiobenzoic acid is a sulfhydryl-specific reagent that reacts with the sulfhydryl group (-SH) of cysteine residues in proteins. The reaction results in the formation of a covalent bond between the this compound molecule and the cysteine residue. This modification can alter the protein's structure and function, allowing researchers to study its properties in more detail.
Biochemical and Physiological Effects:
The modification of cysteine residues by this compound can have a variety of biochemical and physiological effects. In some cases, it can lead to the activation or inhibition of enzymatic activity. In other cases, it can alter protein-protein interactions or affect protein stability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Nitro-5-carbamylthiobenzoic acid in lab experiments is its specificity for sulfhydryl groups. This allows researchers to selectively modify specific cysteine residues in proteins. However, this compound can also be toxic to cells and can lead to non-specific modifications if not used carefully.
Future Directions
There are several future directions for research involving 2-Nitro-5-carbamylthiobenzoic acid. One area of interest is the development of new protein modification techniques using this compound and other sulfhydryl-specific reagents. Another area of interest is the use of this compound-modified proteins in drug discovery and development. Additionally, there is potential for the use of this compound in the development of new diagnostic tests for diseases.
Synthesis Methods
2-Nitro-5-carbamylthiobenzoic acid can be synthesized by the reaction of 2-nitro-5-chlorobenzoic acid with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Scientific Research Applications
2-Nitro-5-carbamylthiobenzoic acid is a versatile reagent that is used in a variety of scientific research applications. It is commonly used to study protein structure and function, as well as protein-protein interactions. This compound can also be used to modify peptides and proteins for use in immunoassays and other diagnostic tests.
properties
CAS RN |
137091-49-7 |
|---|---|
Molecular Formula |
C8H6N2O4S |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
5-carbamoylsulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |
InChI Key |
FOXGLOGBTKVYIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |
synonyms |
2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



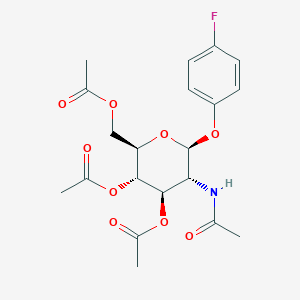

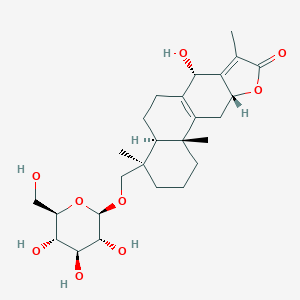
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
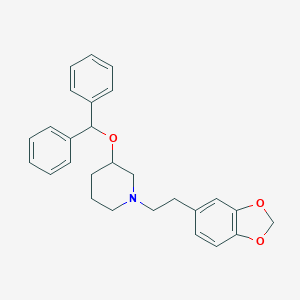
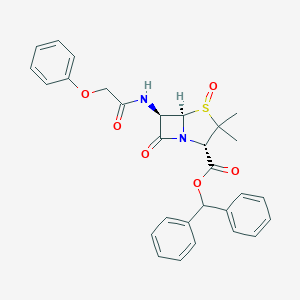

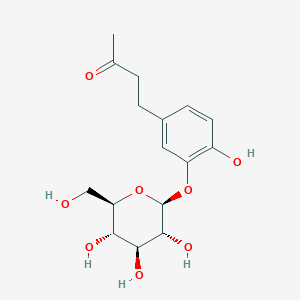
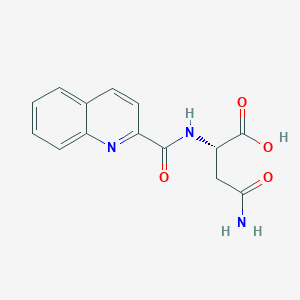
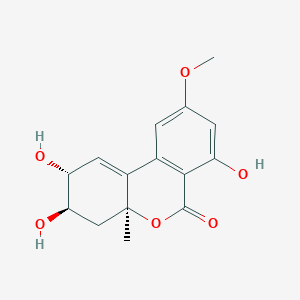
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)

